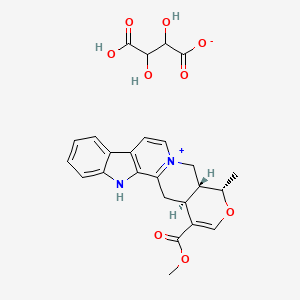
Serpentine bitartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Serpentine bitartrate is a naturally occurring compound known for its ability to inhibit the activity of cytochrome P450 enzymes. It also plays a role in inhibiting the production of hydrogen tartrate by hydroxylase, which is a crucial step in the synthesis of cholesterol . The compound has a molecular formula of C21H21N2O3·C4H5O6 and a molecular weight of 498.48 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Serpentine bitartrate is primarily synthesized through the hydrogenation reaction of gluconic acid. Initially, gluconic acid is dissolved in water, followed by the addition of sodium hydroxide or potassium hydroxide to facilitate the hydrogenation reaction .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced techniques such as continuous flow reactors and automated monitoring systems to maintain reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Serpentine bitartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Serpentine bitartrate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of serpentine bitartrate involves its interaction with cytochrome P450 enzymes, leading to the inhibition of their activity. This inhibition affects various metabolic pathways, including the synthesis of cholesterol and the metabolism of other compounds. The molecular targets include specific isoforms of cytochrome P450, and the pathways involved are primarily related to lipid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Choline bitartrate
- Choline chloride
- Alpha-glycerophosphocholine (GPC)
- Citicoline
Uniqueness
Serpentine bitartrate is unique due to its specific inhibitory effects on cytochrome P450 enzymes and its role in cholesterol synthesis inhibition. Unlike other choline supplements, this compound has distinct biochemical properties that make it valuable for specific research and therapeutic applications .
Activité Biologique
Serpentine bitartrate, a compound derived from the mineral serpentine, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Overview of this compound
This compound is primarily recognized for its role as a biosynthetic precursor in the production of various alkaloids, particularly in plants like Catharanthus roseus. It exhibits significant biological activities, including inhibition of topoisomerase and potential neuropharmacological effects.
- Topoisomerase Inhibition :
- Alkaloid Biosynthesis :
Case Studies
- Inhibition Studies :
- Biosynthetic Pathways :
-
Neuropharmacological Effects :
- Preliminary studies suggest that compounds derived from serpentine may exhibit neuroprotective properties, although detailed mechanisms remain under investigation.
Data Tables
Propriétés
Numéro CAS |
58782-36-8 |
|---|---|
Formule moléculaire |
C25H26N2O9 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
methyl (15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C21H20N2O3.C4H6O6/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;5-1(3(7)8)2(6)4(9)10/h3-8,11-12,15-16H,9-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,15-,16+;1-,2-/m01/s1 |
Clé InChI |
DSBKFQYHOCFEJB-VKSHHDBOSA-N |
SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O |
SMILES isomérique |
C[C@H]1[C@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
SMILES canonique |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O |
Synonymes |
Serpentine hydrogen tartrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















